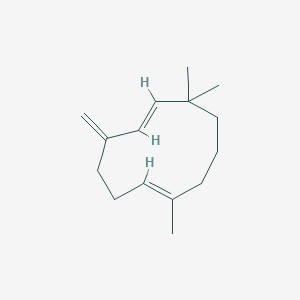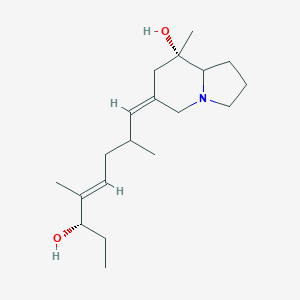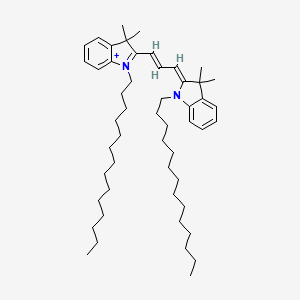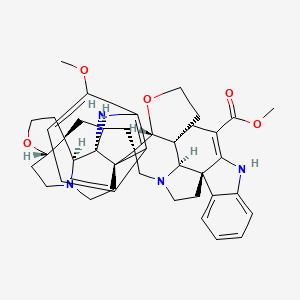
Callichiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Callichiline is a member of beta-carbolines.
Applications De Recherche Scientifique
Chemical Structure and Derivation
Callichiline, a dimeric indole alkaloid, has been a subject of interest due to its complex structure and derivation from natural sources. It was isolated from Callichilia barteri and is composed of two monomeric halves similar to vobtusine, specifically beninine and the vincadifformine analogue of beninine. This composition was determined through chemical reactions and spectral properties (Agwada, Gorman, Hesse, & Schmid, 1967). Additionally, the structure of callichiline and its derivatives were further elucidated using 13C NMR spectral method and single-crystal X-ray crystallographic analysis, confirming its molecular configuration (McPhail, Hagaman, Kunesch, Wenkert, & Poisson, 1983).
Biotechnology and Ethnopharmacology
In the realm of biotechnology and ethnopharmacology, the study of compounds like callichiline is essential. The development of plant callus cultures, for instance, is significant in the synthesis of bioactive secondary metabolites, which includes alkaloids similar to callichiline. These cultures have vast applications in pharmacology, agriculture, and horticulture (Efferth, 2019). The study of amino acids like proline in callus induction and plant stress resistance also relates indirectly to the study of complex alkaloids such as callichiline, as these amino acids play a role in plant adaptation and metabolic processes under stress conditions (Ashraf & Foolad, 2007).
Molecular and Cellular Biology
Research in molecular and cellular biology, especially in relation to cell cycle checkpoint genes and osmotic stress, is another area where the study of compounds like callichiline finds relevance. For example, the impact of polyethylene glycol on embryogenic callus of Medicago truncatula, leading to increased expression of the cell cycle checkpoint gene WEE1, illustrates the complex interplay between cellular mechanisms and external stressors. This research helps in understanding how cells respond to environmental changes, which is crucial for comprehending the action of bioactive compounds (Elmaghrabi, Rogers, Francis, & Ochatt, 2017).
Propriétés
Numéro CAS |
31230-09-8 |
|---|---|
Nom du produit |
Callichiline |
Formule moléculaire |
C42H48N4O5 |
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate |
InChI |
InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1 |
Clé InChI |
AXSFWIGDSYMZQJ-JSVKVMEJSA-N |
SMILES isomérique |
COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES canonique |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



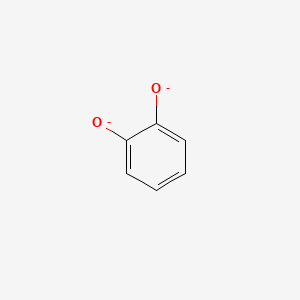
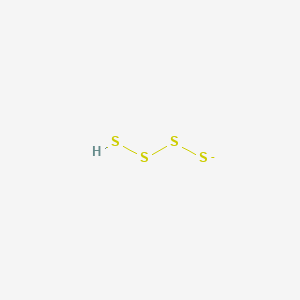
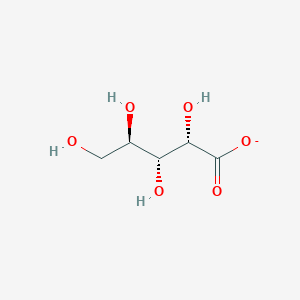
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
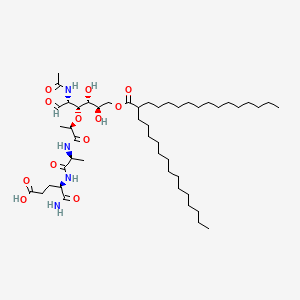
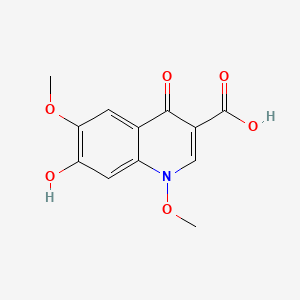
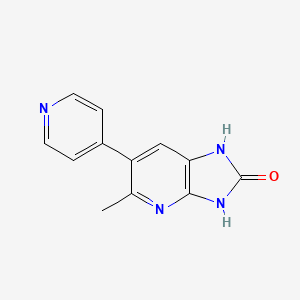
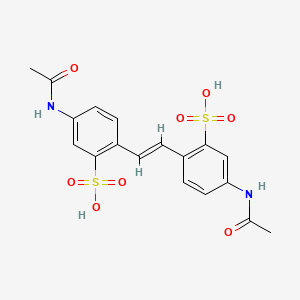
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)
